3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom bonded to a methyl group, an oxygen atom, and a nitrogen atom within a spirocyclic framework. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic amine under acidic conditions.
Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be accomplished by reacting the spirocyclic intermediate with a methylthiolating agent such as methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing the reaction temperature and time to maximize yield.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced nitrogen-containing compounds.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key aspects include:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane: Lacks the hydrochloride salt form, resulting in different solubility and stability properties.
8-oxa-1-azaspiro[4.5]decane: Lacks the methylsulfanyl group, leading to different chemical reactivity and biological activities.
3-(Methylsulfanyl)-1-azaspiro[4.5]decane: Lacks the oxygen atom, resulting in different structural and functional properties.
Uniqueness
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is unique due to its combination of a spirocyclic structure, the presence of a methylsulfanyl group, and the hydrochloride salt form. This combination imparts distinct chemical reactivity, solubility, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18ClNOS |
---|---|
Molecular Weight |
223.76 g/mol |
IUPAC Name |
3-methylsulfanyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-12-8-6-9(10-7-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
BQOLVLZJWWASTD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC2(CCOCC2)NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.